1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
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Description
Scientific Research Applications
Antibacterial and Antimicrobial Activities
Research has identified the potential of novel heterocyclic compounds, including derivatives related to the specified chemical structure, showing promising antibacterial activities. For instance, a study by Azab, Youssef, and El-Bordany (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. The study explored the reactivity of various precursors with urea, thiourea, and guanidine hydrochloride, yielding pyrimidine and thiazine derivatives with high antibacterial activities against selected strains (Azab, Youssef, & El-Bordany, 2013).
Anticancer Activities
The exploration of urea derivatives has extended into anticancer research, with several studies synthesizing new compounds to evaluate their efficacy against cancer cell lines. El-Sawy et al. (2013) synthesized a series of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, which showed significant in vitro cytotoxicity against human liver carcinoma, breast cancer, and colon cancer cell lines. These findings underscore the potential of pyrimidine derivatives in developing new anticancer drugs (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Herbicidal Activities
The chemical structure's adaptability has been utilized in synthesizing compounds with herbicidal properties. Sheng Zilian (2014) designed novel urea compounds containing pyrimidine and 1,3,4-thiadiazole rings, indicating moderate inhibitory activities against certain plants. This suggests the chemical's potential use in developing new herbicides (Sheng Zilian, 2014).
Anti-CML Activity
Li et al. (2019) discovered 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as potent inhibitors against the human chronic myeloid leukemia (CML) cell line K562. This highlights the significance of pyrimidine derivatives in treating chronic myeloid leukemia and potentially other cancers, marking a significant step forward in targeted cancer therapy (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).
properties
IUPAC Name |
1-cyclohexyl-3-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-13-14(2)22-21-25(19(13)26)18(12-28-21)15-7-6-10-17(11-15)24-20(27)23-16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIYJUYFXDXWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)NC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea |
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